(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
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Description
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C19H21N3O4 and its molecular weight is 355.394. The purity is usually 95%.
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Scientific Research Applications
Studies on Similar Compounds
Absorption Spectra and Metal Complexes
- Research on phenolazoacetoacetamides, which share structural similarities with the compound , reveals that these compounds exhibit characteristic absorption bands due to electron migration and conjugative electronic transitions within their molecular structure. This suggests potential applications in dye chemistry and materials science where such properties are valuable (Yagi, 1963).
Synthesis and Structural Analysis
- The synthesis of novel hydrazone derivatives and their metal complexes, as demonstrated by the preparation of a dioxomolybdenum(VI) complex from a hydrazone precursor, highlights the versatility of these compounds in coordination chemistry. This could have implications for catalysis, pharmaceuticals, and materials science (Shuangqiu Gao, 2011).
Antioxidant Activity
- Studies on Schiff base compounds derived from oxamic hydrazide, including those related to the compound of interest, have been conducted to assess their antioxidant activities. These investigations contribute to understanding the potential of such compounds in mitigating oxidative stress, which is relevant to pharmaceutical and nutraceutical applications (Faye et al., 2021).
Antimicrobial Activity
- The antimicrobial properties of hydrazone derivatives have been explored, suggesting that these compounds can be potent agents against various pathogens. This area of research is critical for developing new antibiotics and disinfectants to combat resistant microbial strains (Kumar et al., 2011).
Anticancer and Drug Development
- Hydrazone compounds have been investigated for their anticancer activities, indicating the potential for developing novel chemotherapeutic agents. Such studies are crucial for identifying new drug candidates with improved efficacy and selectivity for cancer cells (Inagaki et al., 2000).
Properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-25-17-11-7-6-8-15(17)12-21-22-18(23)13-20-19(24)14-26-16-9-4-3-5-10-16/h3-12H,2,13-14H2,1H3,(H,20,24)(H,22,23)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFSORIOSQLHII-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.